4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride 4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18804841
InChI: InChI=1S/C17H22Cl2N2O4.ClH/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11;/h4-5,10,14H,6-9H2,1-3H3,(H,22,23);1H
SMILES:
Molecular Formula: C17H23Cl3N2O4
Molecular Weight: 425.7 g/mol

4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride

CAS No.:

Cat. No.: VC18804841

Molecular Formula: C17H23Cl3N2O4

Molecular Weight: 425.7 g/mol

* For research use only. Not for human or veterinary use.

4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride -

Specification

Molecular Formula C17H23Cl3N2O4
Molecular Weight 425.7 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C17H22Cl2N2O4.ClH/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11;/h4-5,10,14H,6-9H2,1-3H3,(H,22,23);1H
Standard InChI Key MTIDQUJOUQMORV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl

Introduction

Structural and Functional Overview

Molecular Architecture

The compound’s IUPAC name, 4-[carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride, reflects its intricate structure:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 3,4-Dichlorophenylcarboxymethyl substituent: Attached to the piperazine via a methylene bridge, this aryl group introduces steric bulk and electron-withdrawing effects due to the chlorine atoms.

  • tert-Butyl ester: Protects the carboxylic acid during synthesis, enhancing solubility in organic solvents.

  • Hydrochloride salt: Improves stability and crystallinity for purification .

Comparative Analysis with Analogues

Structurally similar compounds, such as TERT-BUTYL 4-(4-CHLOROBENZYL)PIPERAZINE-1-CARBOXYLATE (CAS: 77290-30-3), share the tert-butyl ester and piperazine core but differ in aryl substitution (4-chlorobenzyl vs. 3,4-dichlorophenylcarboxymethyl) . This variation significantly alters electronic properties and biological interactions.

Synthesis and Preparation Methods

Key Synthetic Steps

The synthesis involves multi-step organic transformations:

  • Piperazine Functionalization:

    • The piperazine ring is alkylated at the 4-position using a 3,4-dichlorophenylcarboxymethyl group. Friedel-Crafts alkylation or nucleophilic substitution reactions are employed, depending on the precursor .

  • tert-Butyl Ester Protection:

    • The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) .

  • Hydrochloride Salt Formation:

    • Deprotection of the tert-butyl ester with trifluoroacetic acid (TFA) yields the free carboxylic acid, which is subsequently treated with HCl to form the hydrochloride salt .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control during alkylation and esterification.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd/C) improve selectivity in aryl coupling steps .

Physicochemical Properties

Hydrophobicity and Solubility

The compound’s logD (pH 7.4) and water solubility (logS) are critical for its application in drug delivery:

PropertyValueComparative Data (PSAR12 vs. PEG12)
logD (pH 7.4)-14.3PSAR12: -14.3; PEG12: -5.0
logS (pH 7.4)21.2PSAR12: 21.2; PEG12: 14.8

The tert-butyl ester and hydrochloride salt collectively enhance hydrophilicity, facilitating aqueous solubility—a key advantage in ADC formulations .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsProduct
Ester HydrolysisTFA/DCMFree carboxylic acid
Nucleophilic SubstitutionNH₃ (liquid, −78°C)Carboxamide derivative
ReductionLiAlH₄ (anhydrous ether)Primary alcohol

Mechanistic Insights

  • Ester Hydrolysis: Acidic conditions (TFA) cleave the tert-butyl ester, regenerating the carboxylic acid. This step is reversible, requiring excess acid for complete deprotection .

  • Aromatic Substitution: The 3,4-dichlorophenyl group undergoes electrophilic substitution at the meta position due to the electron-withdrawing chlorine atoms .

Biological and Pharmaceutical Applications

Role in Antibody-Drug Conjugates (ADCs)

The compound’s hydrophilicity and stability make it ideal for ADC linkers:

  • Polysarcosine (PSAR) Linkers: Compared to polyethylene glycol (PEG), PSAR-based linkers (e.g., PSAR12) exhibit superior solubility and lower immunogenicity, as demonstrated in HER2-targeting ADCs .

  • Payload Release: Enzymatic cleavage of the ester bond in acidic environments (e.g., tumor tissues) ensures targeted drug delivery .

Case Study: HER2-Targeted ADC

In a study comparing PSAR and PEG linkers, ADCs incorporating the compound showed:

  • No Loss of Binding Affinity: HER2 binding EC₅₀ remained unchanged (0.48 nM for trastuzumab vs. 0.11–0.64 nM for ADCs) .

  • Enhanced Solubility: PSAR12-linked ADCs achieved >20 mg/mL concentrations without aggregation .

Research Advancements and Future Directions

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 3,4-dichlorophenyl moiety enhances metabolic stability but may reduce bioavailability due to increased polarity .

  • Ester vs. Amide Linkages: Replacing the tert-butyl ester with an amide (e.g., via reaction with amines) prolongs half-life in plasma but complicates synthesis .

Industrial and Environmental Considerations

  • Green Chemistry: Solvent-free synthesis and biocatalytic routes are under exploration to minimize waste.

  • Regulatory Compliance: The compound’s hydrochloride salt meets ICH guidelines for residual solvents (e.g., TFA < 0.1%) .

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